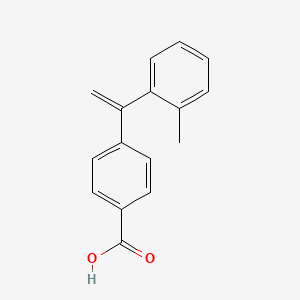

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

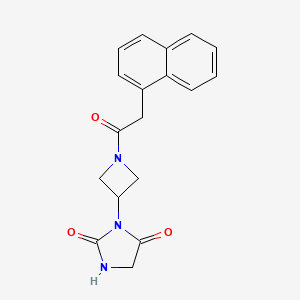

The compound of interest, Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of 2-thioxo-tetrahydropyrimidine. These compounds are known for their wide spectrum of biological activities and are often synthesized through multicomponent reactions involving esters of 2-oxo- and 2-thioxo-tetrahydropyrimidine-5-carboxylic acids .

Synthesis Analysis

The synthesis of related compounds typically involves a multicomponent reaction. For example, a similar compound was synthesized using a one-pot, three-component condensation of ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride under mild conditions . Another synthesis route for a related compound utilized ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride . Additionally, a microwave-assisted synthesis method has been reported for the facile preparation of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction crystallography. For instance, the crystal structure of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined, revealing a distorted boat conformation of the pyrimidine ring . Similarly, the structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was revised to show a thioamide functional group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their multicomponent nature, where different starting materials are combined to form the desired product. The Biginelli reaction is one such example, which is a three-component reaction that has been used to synthesize heterostilbene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. FT-IR, 1H, and 13C NMR spectroscopy are commonly used to characterize the synthesized molecules . Density functional theory (DFT) calculations are also performed to predict vibrational frequencies and NMR chemical shifts, which are then compared with experimental data to validate the molecular structure . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds can be evaluated using DFT calculations .

Scientific Research Applications

Synthesis Approaches : The synthesis of various derivatives of this compound involves intricate chemical processes. Notable among these is the Biginelli reaction, a multi-component chemical reaction that is used to synthesize dihydropyrimidinones (a class of compounds that includes Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate). This reaction is significant in the field of medicinal chemistry due to its role in producing compounds with a wide range of biological activities (Kappe & Roschger, 1989).

Crystal and Molecular Structure Analysis : The compound's crystal and molecular structures have been analyzed using techniques like X-ray crystallography and quantum chemical calculations. These analyses provide insights into the compound's conformational features and electronic characteristics. For instance, studies have revealed that the heterocyclic ring in this compound adopts a quasi-boat conformation, and the occurrence of the C4-stereocenter in the heterocyclic ring leads to the formation of R- and S- enantiomers (Memarian et al., 2013).

Physical and Chemical Properties : Research has also been conducted to understand the physical and chemical properties of this compound and its derivatives. For instance, studies on the density, viscosity, and ultrasonic properties of this compound in different solutions have been performed. These studies help in understanding the molecular interactions and the behavior of the compound under various conditions (Bajaj & Tekade, 2014).

Novel Derivative Synthesis : Efforts have been made to synthesize novel derivatives of this compound, expanding its potential applications. For instance, a study reports the synthesis of new Monastrol analogs conjugated with fluorescent coumarin scaffolds, indicating the potential use of these compounds in fluorescent studies and possible applications in imaging (Al-Masoudi et al., 2015).

Applications in Material Science : The compound and its derivatives have also found applications in material science. For example, research has been conducted on synthesizing nanocrystalline particles of this compound using the water/oil microemulsion method. These studies are pivotal in understanding the material properties and potential applications of these compounds in various fields (Vyas et al., 2011).

Mechanism of Action

Target of action

The compound contains a 2,3-dimethoxyphenyl group , which is found in other bioactive molecules like 3,4-Dimethoxyphenethylamine . These compounds often interact with various receptors in the body, such as dopamine receptors .

Mode of action

The interaction of these compounds with their targets often involves binding to the receptor, which can trigger a series of biochemical reactions within the cell .

Biochemical pathways

The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it could affect dopaminergic signaling pathways .

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend largely on its intended use. If it’s being studied for use as a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating specific conditions .

properties

IUPAC Name |

ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-5-22-15(19)12-9(2)17-16(23)18-13(12)10-7-6-8-11(20-3)14(10)21-4/h6-8,13H,5H2,1-4H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDPBXIZXNKUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=C(C(=CC=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)

![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)